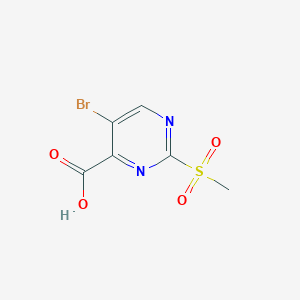

2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methylsulfonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c1-14(12,13)6-8-2-3(7)4(9-6)5(10)11/h2H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406769 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30321-94-9 | |

| Record name | 5-Bromo-2-(methanesulfonyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid (CAS Number: 30321-94-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, outlines a robust two-step synthesis protocol, and explores its reactivity and potential for functionalization. Drawing on established principles of pyrimidine chemistry, this guide serves as a critical resource for researchers seeking to incorporate this versatile scaffold into their synthetic strategies. Particular emphasis is placed on the rationale behind the synthetic methodology and the compound's potential applications in the development of novel therapeutic agents.

Introduction

This compound is a highly functionalized pyrimidine derivative of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique structural features, including a reactive bromine atom, an electron-withdrawing methylsulfonyl group, and a carboxylic acid handle, make it a versatile intermediate for the synthesis of a diverse array of complex molecules.[1] The pyrimidine core is a common scaffold in numerous clinically approved drugs, including antiviral and anticancer agents, highlighting the therapeutic potential of its derivatives.[2] This guide will provide an in-depth analysis of the synthesis, properties, and reactivity of this important chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 30321-94-9 | [3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₄S | [1][3] |

| Molecular Weight | 281.08 g/mol | [3] |

| IUPAC Name | 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | [1] |

| SMILES | CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br | [1] |

| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | [6] |

| Appearance | White to light yellow or light brown solid (predicted) | [2] |

| Purity | Typically ≥95% | [3][7] |

The methylsulfonyl group enhances the compound's polarity, which may improve its solubility in polar solvents.[1] The carboxylic acid moiety provides a site for hydrogen bonding and ionic interactions, which can be critical for biological activity.[1]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process, commencing with the synthesis of its methylthio precursor, followed by oxidation. This strategy leverages well-established pyrimidine synthesis methodologies.

Step 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS: 50593-92-5)

This precursor is synthesized via a condensation reaction between mucobromic acid and S-methylisothiourea. This is an adaptation of a common method for constructing the pyrimidine ring.[2]

Reaction Scheme:

Caption: Synthesis of the methylthio precursor.

Detailed Protocol:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, so appropriate safety precautions must be taken. Stir until all the sodium has dissolved.

-

Reaction with S-Methylisothiourea: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate. Stir the resulting suspension.

-

Addition of Mucobromic Acid: Warm the mixture to approximately 50 °C. Prepare a solution of mucobromic acid in ethanol and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring the reaction mixture and then allow it to cool to room temperature.

-

Isolation of the Product: Filter the cooled mixture and evaporate the solvent from the filtrate under reduced pressure. Treat the residue with a dilute acid (e.g., 2 M HCl) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a solid.

Step 2: Oxidation to this compound

The methylthio group of the precursor is oxidized to the corresponding methylsulfonyl group. Common oxidizing agents for this transformation include Oxone® or meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Caption: Oxidation to the final product.

Detailed Protocol:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a suitable solvent system, such as a mixture of acetone and water.

-

Addition of Oxidizing Agent: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., Oxone®) in portions, while monitoring the internal temperature to prevent overheating.

-

Reaction Monitoring: Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, quench any excess oxidizing agent. The product can then be isolated by extraction into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Reactivity and Functionalization

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile scaffold for further chemical modifications.

Caption: Key reactive sites and potential transformations.

-

Carboxylic Acid Group: The carboxylic acid at the 4-position is a versatile handle for various chemical transformations. It can readily undergo amide bond formation with a wide range of amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC). This is a common strategy for introducing diverse substituents and building molecular complexity, particularly in the synthesis of bioactive compounds.[8] Furthermore, the carboxylic acid can be converted to its corresponding ester through Fischer esterification or by reaction with alkyl halides in the presence of a base.

-

Bromine Atom: The bromine atom at the 5-position is an excellent site for palladium-catalyzed cross-coupling reactions . This allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups. Commonly employed reactions include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. The ability to perform these transformations selectively is a cornerstone of modern medicinal chemistry.

-

-

Methylsulfonyl Group: The methylsulfonyl group at the 2-position is a strong electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) . This group can act as a leaving group when reacted with suitable nucleophiles, allowing for the introduction of various substituents at the 2-position. The reactivity of sulfonyl groups as leaving groups in pyrimidine systems has been well-documented.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly valuable building block in drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 2, 4, and 5 positions allows for the systematic exploration of structure-activity relationships (SAR).[2]

This compound can serve as a starting material for the synthesis of libraries of compounds to be screened for various biological targets. For instance, its derivatives could be investigated as kinase inhibitors, antivirals, or anti-inflammatory agents, areas where pyrimidine-based compounds have shown significant promise.[2] The carboxylic acid functionality can be used to improve pharmacokinetic properties or to introduce specific interactions with biological targets.

Conclusion

This compound is a strategically important synthetic intermediate with broad applicability in medicinal and materials chemistry. This guide has provided a detailed overview of its properties, a plausible and detailed synthesis protocol, and an analysis of its reactivity. The ability to selectively modify the three distinct functional groups of this molecule provides chemists with a powerful tool for the design and synthesis of novel and complex chemical entities with potential therapeutic applications.

References

- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]

- 2. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 3. Synthonix, Inc > 30321-94-9 | 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid [synthonix.com]

- 4. 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid,30321-94-9-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]

- 6. PubChemLite - 5-bromo-2-methanesulfonylpyrimidine-4-carboxylic acid (C6H5BrN2O4S) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR spectrum [chemicalbook.com]

Physicochemical properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

Introduction

This compound is a heterocyclic organic compound featuring a highly functionalized pyrimidine core. As a member of the pyrimidine carboxylic acid family, it serves as a valuable building block in medicinal chemistry and organic synthesis.[1][2] The strategic placement of a bromine atom, a carboxylic acid, and a strongly electron-withdrawing methylsulfonyl group imparts a unique combination of reactivity and physicochemical characteristics. These properties are critical determinants of the molecule's behavior in both chemical and biological systems, influencing everything from reaction outcomes to pharmacokinetic profiles in potential drug candidates.

This technical guide provides a comprehensive analysis of the known physicochemical properties of this compound (CAS No: 30321-94-9). For properties where experimental data is not publicly available, this document offers detailed, field-proven experimental protocols for their determination, designed to equip researchers and drug development professionals with the necessary tools for a thorough characterization of this compound.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The key identifiers and structural details for this compound are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | |

| Synonyms | This compound, 4-Pyrimidinecarboxylic Acid, 5-Bromo-2-(Methylsulfonyl)- | [1][3] |

| CAS Number | 30321-94-9 | [3][4][5] |

| Molecular Formula | C₆H₅BrN₂O₄S | [1][4][6] |

| Molecular Weight | 281.09 g/mol | [1] |

| Canonical SMILES | CS(=O)(=O)c1ncc(c(C(=O)O)n1)Br | [1] |

| InChI Key | UEYGRSDYBWXDKJ-UHFFFAOYSA-N | |

The molecule's structure is defined by a central pyrimidine ring, which is substituted at key positions. The methylsulfonyl group at position 2 and the nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly influencing the acidity of the carboxylic acid at position 4. The bromine atom at position 5 provides a site for further synthetic modification, such as transition-metal-catalyzed cross-coupling reactions.[7]

Core Physicochemical Properties

A summary of the available and predicted physicochemical data is presented below. The scarcity of experimentally-derived public data for this specific molecule underscores the importance of the protocols outlined in Section 4.

Table 2: Summary of Physicochemical Properties

| Property | Value / Observation | Source(s) / Comment |

|---|---|---|

| Physical Form | Solid | |

| Appearance | White to light yellow/brown powder | Predicted based on related compounds[7] |

| Melting Point | Data not available | Experimental determination is required. |

| Boiling Point | Data not available | Likely to decompose before boiling at atmospheric pressure.[8] |

| Flash Point | 271.5°C | [4] |

| pKa | Data not available | Expected to be a strong acid due to multiple electron-withdrawing groups. |

| Solubility | Data not available | The methylsulfonyl and carboxylic acid groups suggest some polar solvent solubility.[1] |

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter, particularly in drug development, as it dictates the ionization state of a molecule at a given pH. This, in turn, profoundly affects solubility, membrane permeability, and interaction with biological targets.

For this compound, the carboxylic acid moiety is the primary acidic functional group. Its acidity is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the adjacent pyrimidine ring nitrogens and, most notably, the methylsulfonyl group at the 2-position. For comparison, the related compound 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, which has a less electron-withdrawing methylthio group, has a predicted pKa of 1.31 ± 0.10.[7] It is therefore highly probable that the pKa of the title compound is even lower, placing it in the category of a strong organic acid that will be almost completely ionized to its carboxylate form at physiological pH (7.4).

Solubility

Solubility is a gatekeeper property for oral drug absorption and formulation development. This molecule possesses both hydrophilic and hydrophobic features. The carboxylic acid (especially in its ionized carboxylate form) and the polar methylsulfonyl group contribute to solubility in polar solvents.[1] Conversely, the brominated pyrimidine ring is more lipophilic in nature. The overall solubility in aqueous media is expected to be limited but highly pH-dependent. At pH values well above the pKa, the ionized form should exhibit greater aqueous solubility than the neutral acid form.

Reactivity and Stability

The compound's rich functionality dictates its chemical reactivity:

-

Carboxylic Acid: Can undergo standard reactions such as esterification or amide bond formation to generate derivatives.[7]

-

Pyrimidine Ring: The electron-deficient nature of the ring, exacerbated by the methylsulfonyl group, makes it susceptible to nucleophilic attack.

-

Leaving Groups: Both the bromine atom and the methylsulfonyl group can potentially act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions.

An interesting aspect of reactivity is observed in a closely related system, 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid.[9] Studies on this analog revealed that its reaction with amines leads to substitution of the methylsulfonyl group. However, when the carboxylic acid is converted to an ester, the same reaction results in the substitution of the chlorine atom instead. This "inverse of reactivity" is dictated by the ionization state of the carboxylic acid, which modulates the electron density and reactivity of the pyrimidine ring.[9] This highlights the critical need to consider reaction conditions carefully when using this scaffold for synthetic transformations. For storage, the compound should be kept sealed in a dry environment.[10]

Experimental Protocols for Characterization

The following protocols describe standardized methodologies for determining the key physicochemical properties for which public data is lacking.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for experimentally determining the pKa value.

Principle: The compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point on the resulting titration curve.

Apparatus & Reagents:

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or manual burette (Class A)

-

Stir plate and magnetic stir bar

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

This compound

-

Deionized water, boiled to remove CO₂

-

Co-solvent (e.g., methanol or acetonitrile) if aqueous solubility is insufficient

Procedure:

-

Preparation: Accurately weigh approximately 28 mg (0.1 mmol) of the compound and dissolve it in 50 mL of deionized water. If solubility is low, use a known mixture of water and co-solvent (e.g., 50:50 water:methanol).

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

-

Titration: Place the dissolved sample on the stir plate and immerse the pH electrode. Begin gentle stirring.

-

Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (identified by a sharp change in pH).

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the point where half of the volume of NaOH required to reach the equivalence point has been added. Alternatively, the pKa can be found from the maximum of the first derivative plot (ΔpH/ΔV vs. V).

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 and is the gold standard for determining aqueous solubility.

Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as HPLC-UV.

Apparatus & Reagents:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV method for quantification

-

This compound

-

Buffer solutions (e.g., pH 2, 5, 7.4, 9)

Procedure:

-

Preparation: Add an excess amount of the solid compound to flasks containing buffer solutions at different, physiologically relevant pH values (e.g., pH 2.0 and pH 7.4). Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Equilibration: Place the flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. A preliminary experiment should confirm that equilibrium is reached within this timeframe.

-

Sampling: After the initial equilibration, cease agitation and allow the solid to settle. Carefully withdraw a sample from the supernatant.

-

Filtration: Immediately filter the sample using a syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.

-

Confirmation: Repeat the sampling at a later time point (e.g., 48 hours) to ensure the concentration is stable and that equilibrium has been achieved.

Relevance in a Scientific Context

The physicochemical properties of this compound are intrinsically linked to its potential applications.

-

In Drug Discovery: The expected strong acidity (low pKa) means the compound will exist as a highly polar carboxylate anion under most physiological conditions. While this enhances aqueous solubility, it can be a significant barrier to passive diffusion across biological membranes (e.g., the gut wall or the blood-brain barrier), potentially limiting oral bioavailability. The molecule's profile—high polarity, potential for hydrogen bonding, and defined structure—makes it a candidate for fragment-based drug design or as a lead for targets with polar binding pockets.

-

In Chemical Synthesis: As a synthetic intermediate, its value lies in its multiple, differentially reactive sites. The carboxylic acid can be used as a handle for coupling, while the bromine and methylsulfonyl groups offer opportunities for building molecular complexity through substitution or cross-coupling reactions. Understanding the "inverse reactivity"[9] is paramount for chemists to selectively target a specific position on the pyrimidine ring and achieve the desired synthetic outcome.

The interplay between these properties ultimately governs the compound's suitability for a given purpose, as illustrated below.

Conclusion

References

- 1. CAS 30321-94-9: 5-bromo-2-(methylsulfonyl)pyrimidine-4-car… [cymitquimica.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound-30321-94-9 - Thoreauchem [thoreauchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 5-BROMO-2-(METHYLSULFONYL)PYRIMIDINE-4-CARBOXYLIC ACID CAS#: [amp.chemicalbook.com]

- 7. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 10. 1370411-46-3|2-(Methylsulfonyl)pyrimidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

A Technical Guide to Substituted Pyrimidine Carboxylic Acids in Drug Discovery

Foreword: The Enduring Legacy and Future Promise of the Pyrimidine Scaffold

The pyrimidine ring system, a cornerstone of medicinal chemistry, is a privileged scaffold that continues to yield compounds of profound biological significance. As a fundamental component of nucleic acids, its derivatives have been instrumental in the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of substituted pyrimidine carboxylic acids, a class of compounds that has demonstrated remarkable potential in oncology, infectious diseases, and beyond. We will delve into the synthetic strategies that unlock their chemical diversity, dissect the structure-activity relationships that govern their potency, and illuminate the molecular pathways through which they exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and practical insights to inspire and guide future innovation in this exciting field.

I. Synthetic Strategies: Building the Pyrimidine Carboxylic Acid Core

The synthetic accessibility of the pyrimidine core is a key driver of its prevalence in drug discovery. A variety of robust and versatile methods have been developed to construct the pyrimidine ring and introduce the critical carboxylic acid functionality. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Biginelli Reaction and its Modern Variants

A classic and highly efficient one-pot, three-component condensation reaction, the Biginelli reaction remains a cornerstone for the synthesis of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. The reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Generalized Biginelli Reaction Scheme:

Caption: Generalized workflow of the Biginelli reaction for pyrimidine synthesis.

Modern iterations of the Biginelli reaction often employ microwave irradiation or various catalysts to improve yields and reaction times, as well as to expand the substrate scope.

Cyclocondensation of Amidines with Three-Carbon Synthons

A widely employed and highly adaptable strategy involves the cyclocondensation of an amidine with a three-carbon component possessing two electrophilic centers. This approach offers a direct route to a diverse range of substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the condensation of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.

Materials:

-

Amidinium salt (e.g., acetamidine hydrochloride)

-

Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

Procedure:

-

To a solution of the amidinium salt (1.0 eq) in anhydrous DMF, add the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.1 eq).

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield the 2-substituted pyrimidine-5-carboxylic ester.

This method is advantageous as it provides a direct route to pyrimidines lacking substitution at the 4-position.

II. Pharmacological Applications and Biological Activities

Substituted pyrimidine carboxylic acids have emerged as a rich source of biologically active molecules with a wide spectrum of therapeutic applications. Their ability to interact with various biological targets has led to the development of potent anticancer, antibacterial, and anti-inflammatory agents.

Anticancer Activity

The pyrimidine scaffold is a common feature in numerous anticancer drugs, and substituted pyrimidine carboxylic acids have shown significant promise in this area. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival.

Key Molecular Targets:

-

Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high demand for nucleic acids for rapid proliferation, are particularly sensitive to the inhibition of this pathway.[1] By blocking DHODH, pyrimidine carboxylic acid derivatives can deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[1][2]

References

The Pyrimidine Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a ubiquitous element in both natural biological systems and synthetic therapeutic agents. As an integral component of nucleic acids (cytosine, thymine, and uracil) and essential vitamins, its inherent biocompatibility and versatile chemical properties have established it as a "privileged scaffold" in medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of the biological relevance of the pyrimidine core, exploring its physicochemical attributes that underpin its success in drug design. We will dissect its diverse roles in various therapeutic areas, with a focus on oncology, infectious diseases, and inflammatory conditions. Through detailed case studies of FDA-approved drugs, this guide will illuminate the structure-activity relationships, mechanisms of action, and synthetic strategies that have rendered the pyrimidine scaffold an indispensable tool for the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of next-generation pyrimidine-based drugs.

Introduction: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is of paramount importance in the realm of medicinal chemistry.[1] Its presence in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological processes.[2] This inherent biological relevance provides a unique advantage for pyrimidine-containing compounds, as they can readily interact with various enzymes, receptors, and other biological macromolecules.[3] Beyond its role in genetics, the pyrimidine core is also found in essential vitamins like thiamine (Vitamin B1) and riboflavin (Vitamin B2), further cementing its status as a biocompatible and crucial molecular framework.[2]

The significance of the pyrimidine scaffold extends far beyond its natural occurrences. Over the past several decades, it has emerged as a versatile and highly sought-after leitmotif in the design and synthesis of novel therapeutic agents.[3] The landscape of FDA-approved drugs is continually evolving, with a growing number of molecules incorporating the pyrimidine scaffold to treat a myriad of diseases, including cancers, viral infections, and inflammatory disorders.[3][4] This success can be attributed to the unique physicochemical properties of the pyrimidine ring, which allow for facile chemical modification and the optimization of pharmacokinetic and pharmacodynamic profiles.[5]

This guide will provide a deep dive into the multifaceted world of the pyrimidine scaffold, from its fundamental chemical properties to its extensive applications in modern drug discovery.

Physicochemical Properties and Privileged Character

The widespread success of the pyrimidine scaffold in medicinal chemistry is not coincidental; it is a direct consequence of its distinct physicochemical properties. These properties make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity.

2.1 Electronic Properties and Reactivity

The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms.[6] This electron deficiency significantly influences its chemical reactivity, making it susceptible to nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[7] This reactivity profile is a boon for medicinal chemists, as it allows for the straightforward introduction of a wide array of substituents to fine-tune the biological activity and physicochemical properties of the molecule.[7] Conversely, electrophilic aromatic substitution is generally more difficult but can be achieved at the 5-position.[6]

The nitrogen atoms in the pyrimidine ring also act as hydrogen bond acceptors, a crucial feature for molecular recognition and binding to biological targets.[5] The ability to form strong hydrogen bonds contributes to the high binding affinity observed for many pyrimidine-based drugs.[5]

2.2 Structural Versatility and Bioisosterism

The pyrimidine ring is a versatile scaffold that can be readily modified to explore a vast chemical space. Its planar structure and ability to be functionalized at multiple positions allow for the creation of diverse libraries of compounds for high-throughput screening.[8] Furthermore, the pyrimidine ring can act as a bioisostere for other aromatic systems, such as the phenyl ring.[4][5] This bioisosteric replacement can lead to improved metabolic stability, enhanced potency, and better pharmacokinetic properties.[5]

The fusion of the pyrimidine ring with other heterocyclic systems, such as purines, pteridines, and pyrazolopyrimidines, has given rise to a plethora of bicyclic and polycyclic scaffolds with significant therapeutic potential.[9][10] These fused systems often exhibit unique biological activities and have been successfully exploited in the development of kinase inhibitors and other targeted therapies.[10]

The Pyrimidine Scaffold in Action: Therapeutic Applications & Case Studies

The versatility of the pyrimidine scaffold is evident in the broad spectrum of therapeutic areas where its derivatives have made a significant impact.[5] From life-saving cancer treatments to potent antiviral agents, pyrimidine-based drugs have become indispensable tools in modern medicine.

Oncology: A Pillar in Cancer Chemotherapy

The pyrimidine scaffold has a long and storied history in the fight against cancer.[2][11] Many pyrimidine-based anticancer agents function as antimetabolites, mimicking endogenous pyrimidines to disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.[2][12]

Case Study: 5-Fluorouracil (5-FU)

5-Fluorouracil, a cornerstone of cancer chemotherapy for decades, is a classic example of a pyrimidine-based antimetabolite.[2]

-

Mechanism of Action: 5-FU is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a necessary component of DNA.[13] Another metabolite, fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal function.[13]

-

Synthetic Strategy: The synthesis of 5-FU typically involves the reaction of uracil with fluorine gas in an acidic medium.

-

Therapeutic Applications: 5-FU is widely used in the treatment of a variety of solid tumors, including colorectal, breast, stomach, and pancreatic cancers.[2]

The success of 5-FU paved the way for the development of other pyrimidine-based anticancer agents with improved efficacy and safety profiles, such as capecitabine, gemcitabine, and trifluridine.[13]

In more recent times, the focus has shifted towards targeted therapies, and the pyrimidine scaffold has proven to be an ideal framework for the design of potent and selective kinase inhibitors.[11] Many of these inhibitors target specific signaling pathways that are dysregulated in cancer cells.

| FDA-Approved Pyrimidine-Based Kinase Inhibitors | Target(s) | Therapeutic Area |

| Imatinib | BCR-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |

| Gefitinib | EGFR | Non-Small Cell Lung Cancer |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer |

| Lapatinib | EGFR, HER2 | Breast Cancer |

| Pazopanib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Ibrutinib | BTK | B-cell malignancies |

Anti-Infective Agents: Combating Viruses, Bacteria, and Fungi

The pyrimidine scaffold is also a key component in a number of anti-infective agents.[5]

-

Antiviral Agents: Pyrimidine nucleoside analogs, such as zidovudine (AZT) and lamivudine, are potent inhibitors of viral reverse transcriptase and are widely used in the treatment of HIV/AIDS.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core, such as etravirine and rilpivirine, have also been developed.[5]

-

Antibacterial Agents: The combination of trimethoprim, a diaminopyrimidine, and sulfamethoxazole is a widely used antibacterial agent that targets folic acid synthesis in bacteria.[14]

-

Antifungal Agents: Flucytosine, a fluorinated pyrimidine analog, is an antifungal agent that is converted to 5-fluorouracil within fungal cells, disrupting DNA and RNA synthesis.[14]

Anti-Inflammatory and CNS Agents

The therapeutic reach of the pyrimidine scaffold extends to the treatment of inflammatory diseases and central nervous system (CNS) disorders.[5] Barbiturates, a class of drugs derived from barbituric acid (a pyrimidine derivative), have been used as sedatives and hypnotics.[2] More recently, pyrimidine-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes for their anti-inflammatory and analgesic properties.[15]

Synthetic Strategies for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives has been extensively studied, and a variety of reliable methods are available to medicinal chemists.[8][16] The most common approach is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an N-C-N synthon, such as an amidine, urea, or guanidine.[6]

General Synthetic Scheme for Pyrimidines:

Caption: General reaction scheme for the synthesis of pyrimidine derivatives.

This versatile method allows for the synthesis of a wide range of substituted pyrimidines by varying the starting materials. Other synthetic strategies include multicomponent reactions, such as the Biginelli reaction, and the modification of pre-existing pyrimidine rings.[6]

Key Experimental Protocols for Biological Evaluation

The biological evaluation of novel pyrimidine derivatives is a critical step in the drug discovery process. A variety of in vitro and in vivo assays are used to assess their potency, selectivity, and mechanism of action.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[17]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

For pyrimidine derivatives designed as kinase inhibitors, a direct enzymatic assay is necessary to determine their inhibitory potency.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP.

-

Inhibitor Addition: Add the pyrimidine derivative at various concentrations to the reaction mixture.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope labeling, antibody-based detection (e.g., ELISA), or luminescence-based assays.

-

Data Analysis: Plot the kinase activity as a function of the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Screening Pyrimidine-Based Kinase Inhibitors:

Caption: A typical workflow for the screening and evaluation of pyrimidine-based kinase inhibitors.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in medicinal chemistry. Its fundamental role in biological systems, coupled with its favorable physicochemical properties and synthetic accessibility, has solidified its position as a truly privileged scaffold. The continued exploration of the chemical space around the pyrimidine nucleus, aided by advances in computational chemistry and high-throughput screening, promises the discovery of novel therapeutics with enhanced potency, selectivity, and safety profiles.[3] As our understanding of disease biology deepens, the versatility of the pyrimidine scaffold will undoubtedly be harnessed to address new and challenging therapeutic targets, ensuring its relevance in drug discovery for years to come. The future of pyrimidine-based drug development will likely focus on the design of highly specific targeted therapies, combination therapies to overcome drug resistance, and the exploration of novel biological targets.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. growingscience.com [growingscience.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 17. mdpi.com [mdpi.com]

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental component of DNA and RNA, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent ability to engage in diverse biological interactions has rendered it a "privileged scaffold," leading to the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the discovery and development of pyrimidine-based drugs, delving into the core principles of their design, synthesis, and biological evaluation. We will examine the structure-activity relationships that govern their efficacy, explore their mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for their characterization. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, offering both foundational knowledge and practical insights to drive the innovation of next-generation pyrimidine-based therapeutics.

The Pyrimidine Scaffold: Physicochemical Properties and Synthetic Versatility

The six-membered heterocyclic pyrimidine ring, with its two nitrogen atoms at positions 1 and 3, possesses a unique set of physicochemical properties that make it an attractive scaffold for drug design.[4][5] The presence of the electronegative nitrogen atoms creates a π-deficient system, influencing its reactivity and interaction with biological targets.[5] This electron deficiency facilitates nucleophilic substitution at the 2, 4, and 6 positions, while electrophilic substitution is more likely to occur at the 5 position.[4][5] These characteristics provide a versatile platform for chemical modification, allowing for the fine-tuning of a molecule's pharmacological properties.[2]

The pyrimidine ring's ability to act as a bioisostere for the phenyl group is another key advantage in medicinal chemistry. This substitution can lead to improved pharmacokinetic and pharmacodynamic properties, such as enhanced solubility and metabolic stability.[6]

General Synthetic Strategies

The construction of the pyrimidine core and its subsequent functionalization are well-established processes in organic chemistry. One of the most classical and versatile methods is the Biginelli reaction , a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.[7]

A General Workflow for Pyrimidine Synthesis:

Caption: A simplified workflow for the synthesis of pyrimidine derivatives, often initiated by a multicomponent reaction like the Biginelli reaction.

Numerous other synthetic routes exist, allowing for the introduction of a wide variety of substituents at different positions of the pyrimidine ring, which is crucial for optimizing the biological activity of the resulting compounds.[8]

Pyrimidine-Based Therapeutics in Oncology

The development of pyrimidine-based anticancer agents has been a major focus of research, leading to the approval of several life-saving drugs.[1][3] These agents often target key enzymes and signaling pathways involved in cancer cell proliferation and survival.[9]

Antimetabolites: The Case of 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for decades.[2][10] Its development is a classic example of rational drug design.[1][11]

Mechanism of Action: 5-FU is a prodrug that is converted intracellularly to several active metabolites. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the synthesis of thymidine, a necessary component of DNA.[10] This leads to a "thymineless death" of rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, further disrupting cellular function.[10]

Development and Challenges: Despite its efficacy, 5-FU has a narrow therapeutic index and can cause significant toxicity.[2][10] This has driven the development of numerous 5-FU derivatives and prodrugs, such as capecitabine and tegafur, with improved safety profiles and oral bioavailability.[10][12]

Kinase Inhibitors: Targeting Dysregulated Signaling

Many cancers are driven by the aberrant activity of protein kinases. Pyrimidine-based scaffolds have proven to be highly effective in the design of potent and selective kinase inhibitors.[9][13]

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[14] Fused pyrimidine systems have been particularly successful in targeting EGFR.[14][15]

CDK4/6 Inhibitors: The Story of Palbociclib:

Palbociclib was the first-in-class inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) to receive FDA approval for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[16][17]

Mechanism of Action: CDK4 and CDK6 are key regulators of the cell cycle, promoting the transition from the G1 to the S phase.[16] Palbociclib inhibits these kinases, leading to cell cycle arrest at the G1 phase and preventing cancer cell proliferation.[16][18] The development of palbociclib was a long journey, from its initial discovery to the identification of its efficacy in specific breast cancer subtypes.[19][20]

Caption: The CDK4/6-Rb pathway and the inhibitory action of Palbociclib, a pyrimidine-based drug.

Quantitative Data for Selected Pyrimidine-Based Anticancer Agents:

| Compound | Target | Cancer Type | IC50/EC50 | Reference(s) |

| 5-Fluorouracil | Thymidylate Synthase | Colorectal, Breast, etc. | Varies by cell line | [2][10] |

| Palbociclib | CDK4/6 | HR+/HER2- Breast Cancer | CDK4: 11 nM, CDK6: 16 nM | [16] |

| Erlotinib | EGFR | Non-Small Cell Lung Cancer | 2 nM | [14] |

| RDS 3442 | Not specified | Glioblastoma, Breast, Colon | 4-8 µM | [21] |

| Compound 2a | Not specified | Glioblastoma, Breast, Colon | 4-8 µM | [21] |

Experimental Protocol: EGFR Kinase Assay (Luminescent)

This protocol outlines a common method to assess the inhibitory activity of a pyrimidine-based compound against EGFR kinase.

Materials:

-

Recombinant EGFR kinase

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compound (pyrimidine derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or vehicle (for controls).

-

Add 2 µL of a solution containing the EGFR enzyme.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence (no enzyme control) from all readings. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22][23]

Pyrimidine Derivatives as Anti-Infective Agents

The pyrimidine scaffold is also a key component in many drugs used to treat infectious diseases caused by bacteria, fungi, viruses, and protozoa.[8]

Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents.[8] Pyrimidine derivatives have shown promise in this area, with some targeting essential bacterial enzymes.[24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial compound.

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compound (pyrimidine derivative)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the microtiter plate using MHB.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the plate.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

Quantitative Data for Selected Pyrimidine-Based Antibacterial Agents:

| Compound Class | Target Organism(s) | MIC (µM) | Reference(s) |

| Triazolo[1,5-a]pyrimidines | Fungal species | 15.50 - 26.30 | [24] |

| Thiazolo[3,2-a]pyrimidines | Fungal species | 3.90 - 31.20 | [24] |

Antifungal Agents

Pyrimidine derivatives have also been developed as antifungal agents.[25][26][27] Some of these compounds work by inhibiting key enzymes in the fungal cell wall or membrane biosynthesis pathways.[5]

Antiviral Agents

Synthetic pyrimidine nucleoside analogs are a significant class of antiviral drugs.[28] These compounds mimic natural nucleosides and, once incorporated into the viral DNA or RNA, can terminate chain elongation or lead to a non-functional viral genome.

Antiprotozoal Agents: The Case of Pyrimethamine

Pyrimethamine is a diaminopyrimidine derivative that has been used for the treatment and prevention of malaria and toxoplasmosis.[29][30][31]

Mechanism of Action: Pyrimethamine is a potent and selective inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of folic acid.[29][30][32] Protozoa cannot utilize external sources of folic acid and must synthesize it de novo. By blocking this pathway, pyrimethamine prevents the synthesis of nucleic acids and certain amino acids, ultimately leading to the death of the parasite.[29][31] Resistance to pyrimethamine can arise from mutations in the DHFR gene that reduce the drug's binding affinity.[32]

Pyrimidines in Central Nervous System (CNS) Drug Discovery

The versatility of the pyrimidine scaffold extends to the development of agents targeting the CNS. Pyrimidine-containing compounds have been designed to interact with various CNS receptors and have shown potential in treating a range of neurological and psychiatric disorders.[6][28]

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued relevance in the development of new therapeutic agents.[3][33] Future research will likely focus on the development of more selective and potent pyrimidine-based drugs, including dual-target inhibitors and pyrimidine-based hybrid molecules, to address unmet medical needs and combat drug resistance.[9][34] The integration of computational drug design with traditional medicinal chemistry approaches will further accelerate the discovery of novel pyrimidine-based therapeutics.

This guide has provided a comprehensive overview of the discovery and development of pyrimidine-based therapeutic agents. By understanding the fundamental principles of their design, synthesis, and biological evaluation, researchers can continue to harness the power of this privileged scaffold to create the medicines of tomorrow.

References

- 1. Development History and Concept of an Oral Anticancer Agent S-1 (TS-1®): Its Clinical Usefulness and Future Vistas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of 5-Fluorouracil derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of 5-Fluorouracil Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 11. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of 5-Fluorouracil Derivatives as Anticancer Agents: Ingenta Connect [ingentaconnect.com]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 15. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Decade After Approval of the First CDK4/6 Inhibitor: A Look Back at Palbociclib’s Journey from Discovery to Approval and What’s Next in CDK Inhibition in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]

- 20. The cancer drug that almost wasn't | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. promega.com [promega.com]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 28. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 29. What is the mechanism of Pyrimethamine? [synapse.patsnap.com]

- 30. Mechanism of action of Pyrimethamine_Chemicalbook [chemicalbook.com]

- 31. Pyrimethamine - Wikipedia [en.wikipedia.org]

- 32. droracle.ai [droracle.ai]

- 33. citedrive.com [citedrive.com]

- 34. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. In the absence of extensive publicly available empirical data for this specific molecule, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust framework for its handling, characterization, and formulation. We will delve into the theoretical underpinnings of its solubility in various solvent systems and explore its likely stability profile under common laboratory and storage conditions. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers to empirically determine these critical physicochemical parameters.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, including the pyrimidine core, a sulfonyl group, a bromine atom, and a carboxylic acid, make it a versatile building block for the synthesis of a wide array of biologically active molecules. The methylsulfonyl group at the 2-position acts as a potent electron-withdrawing group and a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common strategy in the synthesis of targeted covalent inhibitors. The bromine atom at the 5-position offers a handle for further functionalization through cross-coupling reactions, while the carboxylic acid at the 4-position provides a site for amide bond formation or other conjugations.

Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry and for the development of robust and reproducible manufacturing processes for active pharmaceutical ingredients (APIs). This guide aims to provide the necessary insights and methodologies to empower researchers in this endeavor.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of this compound is essential for predicting its behavior.

| Property | Value/Information | Source/Basis |

| CAS Number | 30321-94-9 | Chemical Supplier Data[1][2] |

| Molecular Formula | C₆H₅BrN₂O₄S | Chemical Supplier Data[1][2][3] |

| Molecular Weight | 281.09 g/mol | Calculated from Molecular Formula[3] |

| Appearance | White to off-white solid | General observation for similar compounds |

| pKa (predicted) | ~1.5 - 2.5 | Based on the electron-withdrawing effects of the pyrimidine ring, sulfonyl, and bromo groups on the carboxylic acid. The pKa of the related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is predicted to be around 1.31.[4] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of this compound is dictated by the interplay of its polar functional groups (carboxylic acid, sulfonyl) and its relatively nonpolar aromatic core. While specific experimental data is limited, we can infer its likely solubility based on related structures and provide a roadmap for its empirical determination.

Predicted Solubility

-

Aqueous Solubility: The presence of the carboxylic acid and sulfonyl groups suggests some degree of aqueous solubility. However, the overall molecule is relatively large and contains a hydrophobic bromopyrimidine core, which will limit its water solubility. The low predicted pKa indicates that the compound will be ionized at neutral pH, which should enhance its aqueous solubility compared to the free acid form. Still, it is anticipated to be poorly to sparingly soluble in water. The related compound, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility.[4]

-

Organic Solvent Solubility: Due to its polar functional groups, the compound is expected to be soluble in polar aprotic solvents. The related 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid shows good solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is also likely to have some solubility in polar protic solvents like methanol and ethanol, although potentially less than in polar aprotic solvents. Nonpolar solvents such as hexanes and toluene are unlikely to be effective.

Table 1: Predicted and Experimentally Determined Solubility of this compound and Related Analogues

| Solvent | Predicted Solubility of Target Compound | Experimental Data for Pyrimidine-4-carboxylic Acid | Experimental Data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |

| Water (pH 7.2) | Poor to Sparingly Soluble | 1 mg/mL[5] | Very Low[4] |

| DMSO | Soluble | 20 mg/mL[5] | Good solubility[4] |

| DMF | Soluble | 5 mg/mL[5] | Good solubility[4] |

| Methanol | Sparingly to Moderately Soluble | 0.25 mg/mL (as Ethanol)[5] | Limited compatibility[4] |

| Ethanol | Sparingly to Moderately Soluble | 0.25 mg/mL[5] | Insoluble[4] |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of the compound.

Objective: To determine the solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., Water, pH 7.4 buffer, DMSO, DMF, Methanol, Ethanol, Acetonitrile)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Calibrated micropipettes and syringes with filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a known volume of each solvent in separate vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or the test solvent if solubility allows) at known concentrations.

-

Analyze the standard solutions and the filtered saturated solutions by a validated HPLC method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the saturated samples. This concentration represents the solubility.

-

References

Key intermediates in the synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 2-Methylsulfonyl-5-bromopyrimidine-4-carboxylic acid: Core Intermediates and Strategic Pathways

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a crucial building block in contemporary medicinal chemistry. By focusing on the key intermediates, this document elucidates the strategic considerations and mechanistic underpinnings of its synthesis. The guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We will dissect the synthesis into its core transformations, highlighting the formation of the pyrimidine scaffold and the sequential functionalization that yields the target molecule.

Introduction: Significance of this compound

The pyrimidine core is a ubiquitous scaffold in a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] The title compound, this compound, is a highly functionalized pyrimidine derivative whose value lies in its distinct reactive sites. The methylsulfonyl group at the 2-position acts as an excellent leaving group, susceptible to nucleophilic substitution, while the bromine atom at the 5-position is amenable to various cross-coupling reactions. The carboxylic acid at the 4-position provides a handle for amide bond formation or other modifications. This trifecta of functional groups makes it a versatile intermediate for the synthesis of complex pharmaceutical candidates.[3]

The synthetic challenge lies in the controlled and regioselective introduction of these functional groups onto the pyrimidine ring. This guide will explore a prevalent and efficient synthetic route, focusing on its key intermediates.

The Core Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic approach to this compound points to a key late-stage oxidation of a thioether precursor. This simplifies the synthesis to the construction of a less complex intermediate, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid .

Caption: Retrosynthetic analysis of the target compound.

This analysis reveals two pivotal intermediates that will form the cornerstone of our discussion:

-

Mucobromic Acid and S-Methylisothiourea : The foundational building blocks for the pyrimidine ring.

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid : The immediate precursor to the final product.

Key Intermediate 1: Formation of the Pyrimidine Ring via Cyclocondensation

The construction of the substituted pyrimidine ring is the first critical phase of the synthesis. A highly effective method involves the cyclocondensation of a C4 dielectrophile with a C-N-C nucleophile. In this pathway, mucobromic acid serves as the four-carbon fragment, already containing the bromine atom at the desired position, and S-methylisothiourea provides the N-C-N unit with the methylthio group pre-installed.

The Mechanism of Cyclocondensation

The reaction proceeds through a series of nucleophilic additions and eliminations. The S-methylisothiourea, a substituted amidine, attacks the electrophilic centers of mucobromic acid. The reaction is typically carried out in an aqueous medium with a base, such as triethylamine, to facilitate the deprotonation of the nucleophile and neutralize the HBr formed during the cyclization.[4]

Caption: Logical workflow of the cyclocondensation reaction.

The choice of S-methylisothiourea is strategic; it directly installs the methylthio group at the 2-position of the pyrimidine ring, avoiding a separate thiolation step. Similarly, starting with mucobromic acid ensures the bromine is correctly placed at the 5-position from the outset.

Experimental Protocol for the Synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The following protocol is adapted from established literature procedures.[4]

Materials:

-

Mucobromic acid

-

S-methylisothiourea sulfate

-

Triethylamine

-

Concentrated Hydrochloric Acid

-

Activated Carbon

-

Deionized Water

-

Ether

Procedure:

-

In a suitable reaction vessel, dissolve S-methylisothiourea sulfate (62.66 g, 0.225 mol) in deionized water (500 mL).

-

To the stirring solution, slowly add mucobromic acid (58.05 g, 0.225 mol) at room temperature.

-

Cool the resulting suspension to 10 °C using an ice bath.

-

Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Add activated carbon (e.g., Darco G-60) to the dark reaction mixture and stir for 10 minutes.

-

Remove the activated carbon by filtration.

-

Acidify the filtrate with concentrated hydrochloric acid (approx. 50 mL) to precipitate the product.

-

Collect the yellow precipitate by filtration.

-

Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

-

Dry the product in a vacuum oven at 50 °C for 48 hours to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.

Key Intermediate 2: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This intermediate is the direct precursor to our target molecule. Its proper synthesis and purification are critical for the success of the final step.

Characterization and Data

The successful synthesis of this intermediate can be confirmed by various analytical techniques.

| Parameter | Value | Reference |

| Appearance | Yellow amorphous solid | [4] |

| Yield | ~59% | [4] |

| Melting Point | 158-162 °C (decomposes) | [5] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ: 2.75 (s, 3H), 9.20 (s, 1H) | [4] |

| Molecular Formula | C₆H₅BrN₂O₂S | [5] |

| Molecular Weight | 249.09 g/mol | [5] |

The Final Transformation: Oxidation of the Thioether

The conversion of the methylthio (-SCH₃) group to the methylsulfonyl (-SO₂CH₃) group is the final and crucial step. This oxidation significantly alters the electronic properties of the pyrimidine ring, making the 2-position highly susceptible to nucleophilic attack.[6][7]

Choice of Oxidizing Agent and Mechanistic Considerations

Several oxidizing agents can effect this transformation, with varying degrees of efficiency and selectivity. Common choices include:

-

Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidant.[8]

-

meta-Chloroperoxybenzoic acid (m-CPBA): A classic reagent for thioether oxidation.[8]

-

Hydrogen Peroxide with a Catalyst: Often used with catalysts like sodium tungstate or in acidic media such as glacial acetic acid.[8][9]

The oxidation proceeds in two stages: first to the sulfoxide, and then to the sulfone. The use of a sufficient excess of the oxidizing agent ensures the reaction goes to completion to form the desired sulfone.

Caption: Stepwise oxidation of the thioether to the sulfone.

The methylsulfonyl group is a superior leaving group compared to the methylthio group due to the electron-withdrawing nature of the sulfonyl moiety, which stabilizes the resulting anion upon nucleophilic attack. This enhanced reactivity is a key reason for performing this oxidation as a final step.[6][7]

General Experimental Protocol for Oxidation

The following is a generalized protocol for the oxidation step.

Materials:

-

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

-

Hydrogen Peroxide (30-50%)

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Suspend 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a mixture of glacial acetic acid.

-

To the stirred suspension, add hydrogen peroxide dropwise at room temperature.

-

Continue stirring the reaction mixture for 24 hours at room temperature, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by quenching any excess peroxide and then precipitating the product by the addition of water.

-